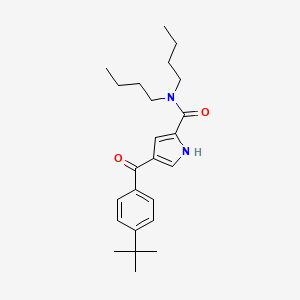

N,N-dibutyl-4-(4-tert-butylbenzoyl)-1H-pyrrole-2-carboxamide

Description

Properties

IUPAC Name |

N,N-dibutyl-4-(4-tert-butylbenzoyl)-1H-pyrrole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34N2O2/c1-6-8-14-26(15-9-7-2)23(28)21-16-19(17-25-21)22(27)18-10-12-20(13-11-18)24(3,4)5/h10-13,16-17,25H,6-9,14-15H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHSUTSWASXGPJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)C(=O)C1=CC(=CN1)C(=O)C2=CC=C(C=C2)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201157977 | |

| Record name | N,N-Dibutyl-4-[4-(1,1-dimethylethyl)benzoyl]-1H-pyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201157977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478078-46-5 | |

| Record name | N,N-Dibutyl-4-[4-(1,1-dimethylethyl)benzoyl]-1H-pyrrole-2-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=478078-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dibutyl-4-[4-(1,1-dimethylethyl)benzoyl]-1H-pyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201157977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dibutyl-4-(4-tert-butylbenzoyl)-1H-pyrrole-2-carboxamide typically involves multiple steps. One common method starts with the preparation of the pyrrole ring, followed by the introduction of the tert-butylbenzoyl group and the dibutylamine moiety. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N,N-dibutyl-4-(4-tert-butylbenzoyl)-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol or an amine. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have indicated that N,N-dibutyl-4-(4-tert-butylbenzoyl)-1H-pyrrole-2-carboxamide exhibits significant anticancer properties. The compound has been evaluated against various cancer cell lines, demonstrating the ability to inhibit cell proliferation and induce apoptosis. For instance, research conducted on human breast cancer cells showed a reduction in viability when treated with this compound, suggesting its potential as a chemotherapeutic agent .

1.2 Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. Studies have shown that it possesses activity against a range of bacterial strains, making it a candidate for developing new antimicrobial agents. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell death .

Material Science

2.1 Photostability and UV Protection

This compound has been utilized in the formulation of UV-protective coatings and materials. Its ability to absorb UV radiation makes it an effective additive in sunscreens and protective films, enhancing the durability and stability of materials exposed to sunlight . This property is particularly beneficial in applications requiring long-lasting protection against UV degradation.

2.2 Polymer Additive

In polymer chemistry, this compound serves as an effective additive to improve the thermal stability and mechanical properties of polymers. Its incorporation into polymer matrices has shown enhancements in both tensile strength and elongation at break, making it suitable for applications in automotive and aerospace industries .

Environmental Science

3.1 Photodegradation Studies

Research has also focused on the environmental impact of this compound, particularly regarding its photodegradation in aquatic environments. Studies indicate that under UV light exposure, the compound undergoes photolytic degradation, leading to the formation of less harmful byproducts. This characteristic is essential for assessing the environmental safety of its use in consumer products .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Anticancer Activity | Human breast cancer cells | Significant reduction in cell viability with IC50 values indicating potent activity |

| Antimicrobial Evaluation | Various bacterial strains | Effective against multiple strains; mechanism involves membrane disruption |

| Polymer Application | Thermoplastic polymers | Enhanced mechanical properties observed; improved thermal stability |

| Environmental Impact Assessment | Aquatic photodegradation | Compound degrades under UV light; formation of non-toxic byproducts |

Mechanism of Action

The mechanism of action of N,N-dibutyl-4-(4-tert-butylbenzoyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural analogs, their substituents, and biological activities:

Key Insights

Substituent Impact on Activity: Benzoyl vs. N-Alkyl vs. N-Aromatic Groups: The dibutyl groups in the target compound enhance lipophilicity and metabolic stability relative to the chlorobenzyl groups in Compound 1 or the heterocyclic imidazolylpropyl group in CAS 439111-49-4. This may reduce off-target interactions but limit aqueous solubility .

Mechanistic Divergence: Compound 1’s anticancer activity is linked to p53 pathway modulation, while MGB30 and MGB32 () target DNA minor grooves. The target compound’s lack of charged groups (e.g., morpholinopropyl in MGB32) suggests a different mechanism, possibly involving protein-protein interaction inhibition .

Synthetic Accessibility :

- Yields for analogs vary significantly (e.g., 36–60% in ), suggesting that the target compound’s synthesis may require optimization of tert-butylbenzoyl coupling and dibutyl amidation steps .

Biological Activity

N,N-dibutyl-4-(4-tert-butylbenzoyl)-1H-pyrrole-2-carboxamide, also known by its CAS number 439111-56-5, is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H26N4O2, with a molecular weight of 378.5 g/mol. The compound features a pyrrole ring substituted with a tert-butyl benzoyl group and two butyl groups, which may influence its lipophilicity and biological interactions.

Research indicates that compounds similar to this compound may exhibit various mechanisms of action:

- Inhibition of Enzymatic Activity : Some derivatives have been shown to inhibit specific enzymes, such as adenylyl cyclase in Giardia lamblia, which is crucial for the organism's metabolic processes . This suggests that the compound may have potential as an antiparasitic agent.

- Anticancer Properties : Compounds based on the pyrrole structure are being explored for their anticancer activities. They may induce apoptosis in cancer cells or inhibit tumor growth through various pathways .

- Neuroprotective Effects : Certain derivatives have been investigated for their potential to treat central nervous system disorders, indicating a possible neuroprotective role .

Antiparasitic Activity

A study highlighted the development of a pyrrole derivative that acts as an inhibitor for Giardia lamblia. This compound demonstrated competitive inhibition against adenylyl cyclase, which is vital for the parasite's survival. The findings suggest that similar compounds could be developed into effective treatments for giardiasis .

Anticancer Research

Research into related pyrrole compounds has shown promising results in vitro and in vivo regarding their anticancer efficacy. For instance, studies have indicated that modifications in the pyrrole structure can enhance cytotoxicity against various cancer cell lines. The mechanism often involves the induction of reactive oxygen species (ROS) leading to apoptosis .

Data Tables

Q & A

Q. What in vitro assays are most predictive of in vivo efficacy for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.